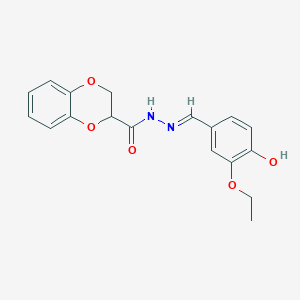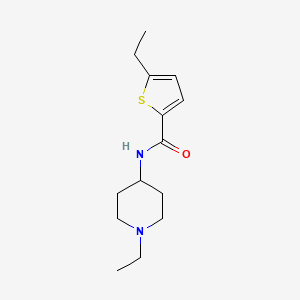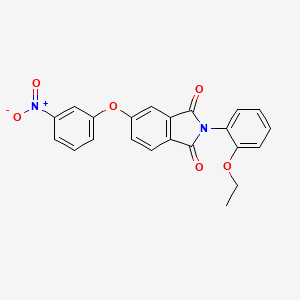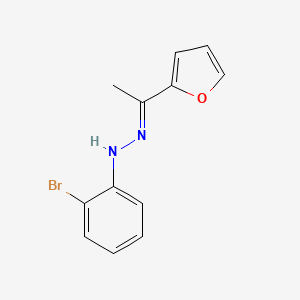
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide, also known as FMP or MP-10, is a synthetic compound that belongs to the piperazine family. It is a small molecule with a molecular weight of 268.36 g/mol and a chemical formula of C15H21FN2O. FMP has been the subject of scientific research due to its potential therapeutic applications in various medical conditions.
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has been the subject of scientific research due to its potential therapeutic applications in various medical conditions. It has been studied for its potential use as an antidepressant, anxiolytic, and analgesic agent. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
作用機序
The exact mechanism of action of N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It may also have an affinity for other neurotransmitter receptors, including the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It may also modulate the activity of other neurotransmitters, including dopamine and norepinephrine. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has been shown to have a low potential for abuse and addiction.
実験室実験の利点と制限
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified. It has a high affinity for serotonin receptors, which makes it a useful tool for studying the serotonin system. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide also has a low potential for abuse and addiction, which makes it a safer alternative to other drugs.
However, there are also limitations to using N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide may also have off-target effects on other neurotransmitter systems, which can complicate experimental designs.
将来の方向性
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has several potential future directions for research. It may be studied further for its potential use in the treatment of depression, anxiety, and other neurological disorders. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide may also be modified to improve its selectivity and potency for specific neurotransmitter receptors. Additionally, N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide may be used as a tool for studying the serotonin system and its role in various physiological and pathological processes.
合成法
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide can be synthesized using a multistep synthesis process. The first step involves the reaction of 3-fluoro-4-methylphenylhydrazine with 4-methylpiperazine in the presence of a base such as sodium hydroxide. This reaction produces N-(3-fluoro-4-methylphenyl)-4-methylpiperazine. The second step involves the reaction of the intermediate product with carboxylic acid chloride in the presence of a base such as triethylamine. This reaction produces N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide, which can be purified by recrystallization.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-10-3-4-11(9-12(10)14)15-13(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFRTIQMUWMRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-4-methylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6088230.png)
![methyl 4-[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6088234.png)
![{3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6088242.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![N-(4-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6088275.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)


![2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088315.png)
